(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
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Description
“(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate” is a chemical compound. It has a molecular formula of C24H19F2NO2 and an average mass of 391.410 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a 4-methylphenyl group and a 4-fluorophenyl group. This structure is further linked to an amino 3,4-dichlorobenzoate group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C24H19F2NO2 and an average mass of 391.410 Da . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
PPAR Agonist for Metabolic Disorders
This compound has been identified as a potential triple-acting PPARα, -γ, and -δ agonist . PPAR agonists are known to play a significant role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis. They are considered promising therapeutic agents for treating metabolic disorders such as diabetes, obesity, and dyslipidemia.
Anti-inflammatory Applications
Indole derivatives, which share a similar structural motif with our compound, have shown anti-inflammatory activities . By extension, our compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for chronic inflammatory diseases.
Analgesic Properties
Compounds with similar structures have demonstrated analgesic effects . The compound could be researched for its pain-relieving properties, which might be beneficial in the development of new analgesics with fewer side effects than current medications.
Antibacterial Activity
Thiazole derivatives, which are structurally related to our compound, have been used to synthesize compounds with antibacterial activity . This suggests that our compound could be explored for its potential use as an antibacterial agent, possibly offering a new avenue for antibiotic development.
Antifungal Applications
The structural similarity to thiazole derivatives, which have antifungal properties, indicates that this compound could be studied for its antifungal applications . This could lead to the development of new antifungal medications, particularly for drug-resistant strains.
Treatment of Metabolic Syndrome
Due to its role as a PPAR agonist, the compound could be instrumental in the treatment of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes .
properties
IUPAC Name |
[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2FNO2/c1-14-2-4-15(5-3-14)19-13-20(19)23(16-6-9-18(27)10-7-16)28-30-24(29)17-8-11-21(25)22(26)12-17/h2-12,19-20H,13H2,1H3/b28-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXRYRIXDALDHC-WEMUOSSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl)/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate |
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